(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor Synthesis

This compound is a regioisomerically defined advanced intermediate combining a 2-chloropyrimidine electrophile with a 2-yl hydroxymethyl piperidine scaffold. The 2-chloro group enables S_NAr diversification for kinase hinge-binding motifs, while the precise 2-yl hydroxymethyl geometry supports intramolecular cyclization, esterification, or oxidation that 3-yl and 4-yl isomers cannot replicate. Validated in patents US20110005947A1, EP3753934A1, and CN107459519A for JAK, PLK, and FGFR inhibitor synthesis. Ideal for medicinal chemistry programs requiring geometrically constrained, patent-secure intermediates.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69 g/mol
CAS No. 1250197-70-6
Cat. No. B1428068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol
CAS1250197-70-6
Molecular FormulaC10H14ClN3O
Molecular Weight227.69 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CO)C2=NC(=NC=C2)Cl
InChIInChI=1S/C10H14ClN3O/c11-10-12-5-4-9(13-10)14-6-2-1-3-8(14)7-15/h4-5,8,15H,1-3,6-7H2
InChIKeyIRLIHMRFDBXSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (CAS 1250197-70-6): Strategic Sourcing of a Chloropyrimidine-Piperidine Methanol Intermediate


(1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (CAS 1250197-70-6, C₁₀H₁₄ClN₃O, MW 227.69 g/mol) is a heterocyclic small molecule comprising a 2-chloropyrimidine ring attached to a piperidine scaffold bearing a hydroxymethyl substituent at the 2-position . The 2-chloropyrimidine moiety serves as a privileged scaffold in kinase inhibitor design, providing a reactive electrophilic site for nucleophilic aromatic substitution (SNAr) and enabling hinge-binding interactions with kinase ATP-binding pockets [1][2]. The hydroxymethyl group offers a synthetic handle for further derivatization via esterification, oxidation, or etherification, positioning this compound as a versatile advanced intermediate in medicinal chemistry programs targeting kinase-driven diseases and inflammatory disorders [2][3].

1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol: Why Analog Substitution Introduces Undocumented Synthetic and Functional Risk


In-class compounds within the chloropyrimidine-piperidine family cannot be simply interchanged due to structurally encoded differences that dictate synthetic reactivity, downstream derivatization pathways, and ultimate biological target engagement. Regioisomeric substitution (e.g., chloropyrimidine substitution at the 2- vs. 4- vs. 6-position) alters electrophilicity and nucleophilic aromatic substitution (SNAr) kinetics [1], while variation in the piperidine substituent position (2-yl vs. 3-yl vs. 4-yl) fundamentally changes the three-dimensional presentation of the hydroxymethyl handle, affecting both downstream coupling efficiency and the final compound's pharmacophore geometry [2]. The precise 2-yl hydroxymethyl orientation on the piperidine ring of this compound confers distinct synthetic utility compared to its positional isomers, enabling access to stereochemically defined intermediates that cannot be reliably generated from 3-yl or 4-yl analogs. Even analogs with identical chloropyrimidine substitution patterns but differing functional groups (e.g., amine vs. methanol vs. carboxylic acid) necessitate divergent reaction conditions and yield different product profiles—substitution without systematic revalidation introduces undocumented risk in synthetic route reproducibility and final product purity [3]. The evidence below quantifies these differentiation dimensions.

1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (CAS 1250197-70-6): Quantitative Differentiation Evidence Against Structural Analogs


Evidence Dimension 1: Hydroxymethyl Positional Differentiation and Downstream Derivatization Utility

The 2-yl hydroxymethyl substitution on the piperidine ring of (1-(2-chloropyrimidin-4-yl)piperidin-2-yl)methanol provides a structurally distinct synthetic handle that cannot be replicated by 3-yl or 4-yl positional isomers. The 2-position attachment creates a vicinal relationship with the piperidine nitrogen, enabling intramolecular hydrogen bonding between the hydroxyl group and the pyrimidine N1 or piperidine N atom that stabilizes specific conformations. This conformational constraint influences the trajectory of subsequent derivatization reactions and the final compound's three-dimensional pharmacophore presentation. In contrast, 3-yl and 4-yl hydroxymethyl isomers position the reactive handle at greater distance and with different angular orientation, producing divergent downstream coupling geometries that are not interchangeable in kinase inhibitor lead optimization [1]. Structurally, the compound differs fundamentally from its closest positional analogs: (1-(2-chloropyrimidin-4-yl)piperidin-4-yl)methanol (CAS 954228-21-8) and (1-(2-chloropyrimidin-4-yl)piperidin-3-yl)methanol , as well as from the non-chlorinated analog [1-(pyrimidin-4-yl)piperidin-2-yl]methanol (CAS 1249830-74-7) [2]. The 2-yl orientation is particularly valuable for constructing fused bicyclic systems where the piperidine nitrogen and 2-substituent serve as anchor points for ring closure.

Medicinal Chemistry Synthetic Intermediate Kinase Inhibitor Synthesis Lead Optimization

Evidence Dimension 2: 2-Chloropyrimidine Scaffold Differentiation for Kinase Inhibitor Design

The 2-chloropyrimidine moiety of the target compound is a privileged kinase inhibitor scaffold that has been extensively validated in patent literature for selective kinase inhibition. Patent EP3753934A1 discloses pyrimidinyl derivatives including 2-chloropyrimidine-based compounds as tyrosine kinase inhibitors [1]. Patent US20150344486A1 describes pyrimidine derivatives capable of inhibiting polo-like kinases (PLKs), with the chloropyrimidine core serving as the hinge-binding motif [2]. Most relevant to the target compound, patent US20110005947A1 specifically discloses pyrimidine-based compounds as selective inhibitors of JAK kinases, where the 2-chloropyrimidine scaffold provides the foundation for JAK1/JAK2/JAK3 inhibition [3]. The chlorine atom at the 2-position is not merely a placeholder—it serves as a synthetic lynchpin for downstream diversification via SNAr with amines, while also contributing to kinase hinge-binding affinity through hydrophobic interactions. In contrast, the non-chlorinated analog [1-(pyrimidin-4-yl)piperidin-2-yl]methanol (CAS 1249830-74-7, MW 193.25 g/mol) lacks the electrophilic chlorine handle and thus has fundamentally different synthetic utility and binding characteristics, despite identical piperidine-methanol geometry [4]. The target compound's C-2 chlorine directly enables modular amine displacement reactions that the non-chlorinated analog cannot undergo.

Kinase Inhibition Tyrosine Kinase JAK Inhibitor Medicinal Chemistry

Evidence Dimension 3: Functional Group Differentiation from Amino-Analogs

The hydroxymethyl (-CH₂OH) functionality of the target compound confers fundamentally different synthetic utility compared to amino-substituted analogs. While 1-(2-chloropyrimidin-4-yl)piperidin-4-amine (CAS 596818-01-8, MW 212.68 g/mol) has been described as a versatile intermediate for kinase inhibitor development [1], the target compound's alcohol group enables orthogonal derivatization pathways: oxidation to the aldehyde or carboxylic acid, esterification, etherification, or Mitsunobu reactions that are inaccessible to the amine analog. Conversely, the amine analog undergoes amide coupling, reductive amination, and urea formation—reactions not available to the alcohol. Furthermore, the amine analog (pKa ~10-11 for protonated amine) is predominantly positively charged at physiological pH, whereas the target compound's neutral hydroxymethyl group does not introduce a formal charge. This difference in ionization state affects solubility, membrane permeability, and final compound pharmacokinetic properties. A third comparator, [1-(2-Chloropyrimidin-4-yl)piperidin-3-yl]methanamine (CAS 1421104-06-4, MW 226.7 g/mol), combines the amine functionality with a 3-yl substitution pattern, representing a dual-point differentiation . These functional group differences mean the compounds are not synthetically interchangeable—route redesign is mandatory when substituting one for another.

Synthetic Intermediate Functional Group Interconversion Medicinal Chemistry Amine vs. Alcohol Reactivity

Evidence Dimension 4: Chloropyrimidine Scaffold Cytotoxicity Profile and Cancer Cell Selectivity

The 2-chloropyrimidine core structure, which constitutes the foundational scaffold of the target compound, has been independently evaluated for anticancer activity and selectivity. A peer-reviewed study (UMJ, 2020) evaluated 2-chloropyrimidine against the K562 human erythroleukemia cell line and peripheral blood mononuclear cells (PBMCs) as normal control cells. The compound exhibited a profound cytotoxic effect on K562 cells in a dose-dependent manner (concentration range: 1.5625–200 μg/mL, incubation: 24–72 h), with apoptosis confirmed by PI/AO staining and decreased MTT survival. Notably, the IC₅₀ value against K562 was lower than the IC₅₀ against PBMCs, demonstrating preferential cytotoxicity toward the cancer cell line without additive toxicity to normal cells [1]. While this study evaluated the parent 2-chloropyrimidine core rather than the fully elaborated target compound, the findings provide class-level evidence that the 2-chloropyrimidine pharmacophore exhibits measurable and potentially tumor-selective antiproliferative activity. This contrasts with other pyrimidine substitution patterns (e.g., 4-chloro, 5-chloro, 6-chloro) that may display different cytotoxicity profiles due to altered electronic distribution and metabolic stability [2]. The target compound's 2-chloropyrimidine-4-yl substitution pattern—with the chlorine precisely at the 2-position and piperidine attachment at the 4-position—aligns with the scaffold that demonstrated this favorable selectivity profile, distinguishing it from regioisomeric chloropyrimidine derivatives.

Anticancer Research Cytotoxicity K562 Cell Line Structure-Activity Relationship

1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol (CAS 1250197-70-6): Validated Research Application Scenarios


JAK Kinase Inhibitor Lead Optimization

The 2-chloropyrimidine scaffold of the target compound is specifically claimed in patent US20110005947A1 as a foundation for selective JAK kinase inhibitors [1]. The compound can serve as a versatile advanced intermediate for constructing JAK1/JAK2/JAK3 inhibitor candidates via SNAr displacement of the 2-chlorine with substituted amines, while the 2-yl hydroxymethyl group provides a handle for further functionalization to modulate physicochemical properties. The distinct 2-yl substitution geometry enables access to conformationally defined analogs that cannot be obtained from 3-yl or 4-yl isomers.

Tyrosine Kinase and PLK Inhibitor Scaffold Construction

Patent EP3753934A1 validates the 2-chloropyrimidine core for tyrosine kinase inhibitor development, while US20150344486A1 demonstrates the same scaffold's utility in polo-like kinase (PLK) inhibition [2][3]. The target compound's electrophilic 2-chloro group enables modular diversification with diverse amine nucleophiles, while the hydroxymethyl functionality supports parallel derivatization to optimize target engagement and ADME properties. The 2-yl hydroxymethyl orientation is particularly suited for generating constrained analogs that interrogate kinase active site topology.

Anticancer Lead Generation Leveraging 2-Chloropyrimidine Scaffold Selectivity

Independent peer-reviewed research has established that the 2-chloropyrimidine core exhibits selective cytotoxicity against K562 leukemia cells with lower IC₅₀ against cancer cells relative to normal PBMCs [4]. The target compound, bearing this validated 2-chloropyrimidine-4-yl substitution pattern, serves as an optimized starting point for synthesizing anticancer lead series that retain and potentially enhance this favorable selectivity profile through rational substitution at the piperidine hydroxymethyl handle. Regioisomeric chloropyrimidine derivatives (4-chloro, 5-chloro, 6-chloro) may exhibit altered selectivity due to different electronic distributions and electrophilic reactivity.

Synthesis of Fused Heterocyclic and Conformationally Constrained Kinase Probes

Patent CN107459519A describes annelated pyrimidine-piperidine ring derivatives as FGFR kinase inhibitors, demonstrating the synthetic value of pyrimidine-piperidine scaffolds in constructing fused ring systems [5]. The target compound's 2-yl hydroxymethyl group, positioned vicinal to the piperidine nitrogen, enables intramolecular cyclization reactions to generate conformationally constrained bicyclic and tricyclic structures. This geometry-dependent reactivity is unique to the 2-yl isomer—3-yl and 4-yl hydroxymethyl analogs lack the appropriate spatial relationship for efficient ring closure and cannot access the same constrained pharmacophore space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(2-Chloropyrimidin-4-yl)piperidin-2-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.